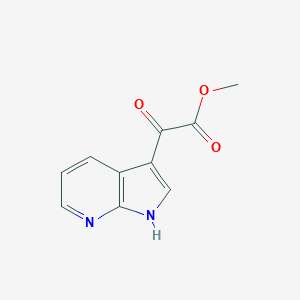

Methyl 7-azaindole-3-glyoxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)8(13)7-5-12-9-6(7)3-2-4-11-9/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGPNHJNIRDJER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CNC2=C1C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50421746 | |

| Record name | METHYL 7-AZAINDOLE-3-GLYOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50421746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357263-49-1 | |

| Record name | Methyl α-oxo-1H-pyrrolo[2,3-b]pyridine-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=357263-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYL 7-AZAINDOLE-3-GLYOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50421746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Methyl 7-azaindole-3-glyoxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 7-azaindole-3-glyoxylate, a key intermediate in the development of various pharmaceutical compounds. The 7-azaindole scaffold is a prevalent motif in medicinal chemistry, and functionalization at the C3 position with a glyoxylate moiety offers a versatile handle for further chemical modifications.

Synthesis of this compound

The most plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 7-azaindole. The electron-rich pyrrole ring of the 7-azaindole nucleus readily undergoes electrophilic substitution at the C3 position. The acylating agent of choice is methyl oxalyl chloride, which introduces the desired glyoxylate functional group.

Proposed Synthesis Pathway

The reaction proceeds via the formation of an acylium ion from methyl oxalyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This highly electrophilic species is then attacked by the C3 position of 7-azaindole, followed by rearomatization to yield the final product.

Experimental Protocol

The following is a detailed, proposed experimental protocol based on established Friedel-Crafts acylation procedures for indole and its derivatives.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM).

-

Addition of Lewis Acid: Cool the flask to 0 °C in an ice bath and slowly add aluminum chloride (AlCl₃) in portions with vigorous stirring.

-

Formation of Acylating Agent: In a separate flask, prepare a solution of methyl oxalyl chloride in anhydrous DCM. Add this solution dropwise to the stirred suspension of AlCl₃ in DCM at 0 °C.

-

Addition of 7-Azaindole: Prepare a solution of 7-azaindole in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. The yield is an estimate based on similar acylation reactions of indole derivatives.

| Parameter | Value |

| Molecular Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.18 g/mol |

| Melting Point | 165-168 °C[1] |

| Boiling Point | 399.1 °C at 760 mmHg[1] |

| Density | 1.392 g/cm³[1] |

| CAS Number | 357263-49-1[1][2] |

| Estimated Yield | 60-75% |

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Experimental Workflow for Characterization

Predicted Spectroscopic Data

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | br s | 1H | N1-H |

| ~8.50 | dd | 1H | H4 |

| ~8.30 | s | 1H | H2 |

| ~8.10 | dd | 1H | H6 |

| ~7.20 | dd | 1H | H5 |

| ~3.90 | s | 3H | OCH₃ |

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | C=O (ketone) |

| ~165 | C=O (ester) |

| ~148 | C7a |

| ~145 | C6 |

| ~135 | C2 |

| ~130 | C4 |

| ~120 | C5 |

| ~115 | C3a |

| ~110 | C3 |

| ~52 | OCH₃ |

Expected IR and MS Data

-

IR (KBr, cm⁻¹): Expected characteristic peaks around 3300-3400 (N-H stretch), 1730-1750 (C=O ester stretch), and 1650-1670 (C=O ketone stretch).

-

Mass Spectrometry (ESI-MS): Expected [M+H]⁺ ion at m/z 205.06.

References

Physicochemical Properties of Methyl 7-azaindole-3-glyoxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 7-azaindole-3-glyoxylate is a heterocyclic organic compound featuring a 7-azaindole core functionalized with a methyl glyoxylate group at the 3-position. The 7-azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a variety of biological pathways.[1][2] This guide provides a comprehensive overview of the known physicochemical properties of this compound, along with relevant experimental protocols and its role as a potential kinase inhibitor.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 357263-49-1 | [3] |

| Molecular Formula | C₁₀H₈N₂O₃ | [3] |

| Molecular Weight | 204.18 g/mol | [3] |

| Melting Point | 170-172 °C | - |

| Boiling Point | 399.1 °C at 760 mmHg | - |

| Density | 1.392 g/cm³ | - |

| pKa | 11.42 ± 0.40 (Predicted) | - |

| logP | 0.91860 | - |

Experimental Protocols

Detailed experimental procedures are essential for the replication and validation of scientific findings. This section outlines the probable synthetic route for this compound and general methodologies for the determination of its key physicochemical properties.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 7-azaindole.[4][5][6] This electrophilic aromatic substitution reaction introduces the methyl glyoxylate moiety at the electron-rich C-3 position of the 7-azaindole ring.

Reaction Scheme:

Caption: Synthesis of this compound via Friedel-Crafts acylation.

Detailed Protocol:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 7-azaindole and a Lewis acid catalyst (e.g., aluminum chloride) to an anhydrous solvent (e.g., dichloromethane).

-

Reaction: Cool the mixture in an ice bath. Add a solution of methyl oxalyl chloride in the anhydrous solvent dropwise to the stirred suspension.

-

Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully adding crushed ice and a dilute acid solution.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Determination of Physicochemical Properties

The following are general experimental protocols that can be adapted for the determination of the physicochemical properties of this compound.

Melting Point Determination:

The melting point can be determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then heated in a controlled manner. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.[7][8]

Solubility Determination:

The thermodynamic solubility can be determined using the shake-flask method. An excess amount of the compound is added to a specific solvent (e.g., water, buffer at a specific pH) and agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[4][9]

LogP (Octanol-Water Partition Coefficient) Determination:

The logP value can be determined using the shake-flask method. A solution of the compound in either n-octanol or water is mixed with the other immiscible solvent. The mixture is shaken until equilibrium is achieved. The two phases are then separated, and the concentration of the compound in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase, and logP is its logarithmic representation.[10][11]

Biological Context: Kinase Inhibition

The 7-azaindole scaffold is a well-established "hinge-binding" motif in kinase inhibitors.[3][12] The nitrogen atom in the pyridine ring and the NH group of the pyrrole ring can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, leading to their inhibition. Derivatives of 7-azaindole have shown potent inhibitory activity against various kinases, including those in the PI3K/AKT/mTOR and FGFR signaling pathways.[1][13]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in cancer.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a 7-azaindole derivative.

FGFR4 Signaling Pathway

The Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway plays a role in cell proliferation, differentiation, and migration. Aberrant activation of this pathway is implicated in certain cancers.

Caption: Inhibition of the FGFR4 signaling pathway by a 7-azaindole derivative.

Conclusion

This compound possesses a molecular framework that is of significant interest to the fields of medicinal chemistry and drug development. Its physicochemical properties suggest it is a viable starting point for the design of novel therapeutics, particularly kinase inhibitors. The synthetic accessibility via established methods like the Friedel-Crafts acylation, coupled with the potential to modulate key signaling pathways, underscores the importance of this and related 7-azaindole derivatives in the ongoing search for new and effective treatments for a range of diseases, including cancer. Further investigation into the specific biological targets and a comprehensive evaluation of its ADME and toxicological profile are warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 357263-49-1 [chemicalbook.com]

- 4. An effective procedure for the acylation of azaindoles at C-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. WO2018178926A1 - Process for preparing 1-(4-methanesulfonyl-2-trifluoromethyl-benzyl)-2-methyl-1h-pyrrolo [2,3-b]pyridin-3-yl-acetic acid - Google Patents [patents.google.com]

- 9. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Reactome | Signaling by FGFR4 [reactome.org]

- 12. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methyl 7-azaindole-3-glyoxylate: A Technical Guide for Drug Discovery Professionals

CAS Number: 357263-49-1

Synonyms: Methyl (7-azaindol-3-yl)oxoacetate, α-Oxo-1H-pyrrolo[2,3-b]pyridine-3-acetic acid methyl ester

This technical guide provides an in-depth overview of Methyl 7-azaindole-3-glyoxylate, a key building block in the synthesis of pharmacologically active compounds. The 7-azaindole scaffold is a "privileged structure" in medicinal chemistry, frequently utilized for its ability to mimic the hinge-binding motif of ATP in various kinases.[1][2][3] This document outlines the compound's properties, a proposed synthetic route with a detailed experimental protocol, and its potential applications in drug development, particularly in the design of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are crucial for understanding the compound's behavior in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈N₂O₃ | |

| Molecular Weight | 204.18 g/mol | |

| CAS Number | 357263-49-1 | |

| Appearance | Off-white to yellow solid (predicted) | |

| Melting Point | 165-168 °C | |

| Boiling Point | 399.1 °C at 760 mmHg (predicted) | |

| LogP | 0.91860 (predicted) | |

| pKa | 11.42 ± 0.40 (predicted) |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for the functionalization of the 7-azaindole core. The most common and effective method for introducing an acyl group at the C3 position of 7-azaindole is through a Friedel-Crafts acylation or a similar electrophilic substitution reaction.[4]

A proposed two-step synthesis starting from commercially available 7-azaindole is outlined below.

References

In-Depth Technical Guide: Crystal Structure of Methyl 7-azaindole-3-glyoxylate

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Crystal Structure of Methyl 7-azaindole-3-glyoxylate

Executive Summary

This technical guide addresses the request for an in-depth analysis of the crystal structure of this compound. A thorough and extensive search of publicly available scientific literature and crystallographic databases has been conducted to gather all pertinent information regarding its three-dimensional structure, experimental determination protocols, and associated quantitative data.

Despite a comprehensive search, as of the date of this report, the specific crystal structure of this compound has not been reported in the primary scientific literature or deposited in major crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), the Inorganic Crystal Structure Database (ICSD), the Protein Data Bank (PDB), and the Crystallography Open Database.

Consequently, this guide will provide relevant background information on 7-azaindole derivatives, general methodologies for crystal structure determination, and a logical workflow for such an investigation, in lieu of the specific data for the target compound.

Introduction to 7-Azaindole Derivatives

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous biologically active compounds.[1][2] These molecules are recognized as bioisosteres of indoles and purines and are of significant interest in drug discovery, particularly in the development of kinase inhibitors for oncology.[2] The nitrogen atom in the pyridine ring of the 7-azaindole moiety can act as a hydrogen bond acceptor, which is a critical interaction in many protein-ligand binding events.

This compound is a derivative of this important heterocyclic system. While its specific biological activities and structural features are not widely documented, its synthesis and potential as an intermediate for more complex molecules are of interest to medicinal chemists.

Hypothetical Experimental Workflow for Crystal Structure Determination

Should a researcher undertake the determination of the crystal structure of this compound, a standard experimental workflow would be followed. This process is outlined below and visualized in the accompanying diagram.

3.1. Synthesis and Purification

The initial step involves the synthesis of this compound. Various synthetic routes for 7-azaindole derivatives have been described in the literature.[1] Following synthesis, the compound must be purified to a high degree, typically greater than 99%, as impurities can significantly hinder crystallization. Standard purification techniques include column chromatography, recrystallization, and sublimation.

3.2. Crystallization

The purified compound is then subjected to various crystallization screening conditions to obtain single crystals of suitable size and quality for X-ray diffraction. This is often the most challenging and empirical step. Common crystallization techniques include:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A drop containing the compound, a solvent, and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant. This slowly changes the composition of the drop, inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound is slowly cooled, as solubility often decreases with temperature, leading to crystal formation.

A wide range of solvents and co-solvents would be screened to find the optimal conditions.

3.3. X-ray Diffraction Data Collection

A high-quality single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and diffraction patterns are collected at various orientations. Key parameters for data collection include the X-ray source (e.g., Mo Kα or Cu Kα), temperature (often cryogenic to reduce thermal motion), and exposure time.

3.4. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. An initial model of the molecule is built into the electron density map.

This model is then refined against the experimental data. The refinement process involves adjusting atomic coordinates, and thermal parameters (isotropic or anisotropic) to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed using metrics such as the R-factor (R1), weighted R-factor (wR2), and goodness-of-fit (GooF).

The final output is a detailed three-dimensional model of the molecule in the crystal lattice, including precise bond lengths, bond angles, and torsion angles.

Anticipated Structural Features (Based on Analogs)

While the specific crystal structure is unavailable, we can anticipate some structural features based on the known chemistry of related 7-azaindole derivatives.

-

Planarity: The 7-azaindole ring system is expected to be largely planar.

-

Hydrogen Bonding: The N-H of the pyrrole ring and the nitrogen of the pyridine ring are potential hydrogen bond donors and acceptors, respectively. In the solid state, it is highly likely that intermolecular hydrogen bonds will be a key feature of the crystal packing.

-

Conformation of the Glyoxylate Group: The relative orientation of the methyl glyoxylate substituent with respect to the 7-azaindole ring will be of interest. Torsion angles will define whether the side chain is co-planar with the ring system or twisted.

Conclusion

A comprehensive search for the crystal structure of this compound has revealed that this information is not currently available in the public domain. This technical guide has provided a general overview of the importance of the 7-azaindole scaffold and a detailed, hypothetical workflow for the experimental determination of its crystal structure. Should this data become available in the future, a supplementary report will be issued. Researchers interested in this molecule are encouraged to undertake its crystallization and structure determination to contribute valuable data to the scientific community.

References

The 7-Azaindole Nucleus: A Privileged Scaffold in Drug Discovery and Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole scaffold, a heterocyclic motif, has emerged as a cornerstone in modern medicinal chemistry and chemical biology. Its unique electronic properties and ability to act as a bioisostere of endogenous purines have cemented its status as a "privileged structure." This technical guide provides a comprehensive overview of the biological significance of the 7-azaindole nucleus, with a focus on its role in the development of targeted therapeutics, particularly kinase inhibitors. We delve into the quantitative analysis of its biological activities, provide detailed experimental protocols for key assays, and visualize the intricate signaling pathways modulated by 7-azaindole-containing compounds.

Introduction: The Rise of a Privileged Scaffold

The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, is a bicyclic aromatic heterocycle that is structurally analogous to indole and the purine core of adenosine triphosphate (ATP).[1][2] This structural mimicry is a key determinant of its biological activity, allowing it to interact with a wide range of biological targets, most notably the ATP-binding sites of protein kinases.[3] The addition of a nitrogen atom to the indole ring system modulates the scaffold's physicochemical properties, such as solubility and lipophilicity, often leading to improved drug-like characteristics.[4][5]

Initially explored for its potential as an antimalarial agent, the 7-azaindole scaffold has since been incorporated into a multitude of biologically active molecules, including approved drugs and numerous clinical candidates for the treatment of cancer, inflammatory diseases, and neurodegenerative disorders.[2][6] Its versatility is further highlighted by its application as a fluorescent probe for studying biological systems.[7]

The 7-Azaindole Nucleus as a Pharmacophore in Kinase Inhibition

The most prominent application of the 7-azaindole scaffold is in the design of protein kinase inhibitors.[1][3][8] The pyridine nitrogen and the pyrrole N-H group of the 7-azaindole nucleus act as a hydrogen bond acceptor and donor, respectively, forming two crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[3] This bidentate interaction mimics the binding of the adenine moiety of ATP, making 7-azaindole an excellent scaffold for developing ATP-competitive kinase inhibitors.[2]

The success of this approach is exemplified by the FDA-approved drug Vemurafenib (Zelboraf®) , a potent inhibitor of the B-Raf serine-threonine kinase, used for the treatment of melanoma.[2][9] Another notable example is Pexidartinib (Turalio®) , a tyrosine kinase inhibitor targeting CSF1R.[2][10]

Quantitative Analysis of 7-Azaindole-Based Kinase Inhibitors

The following tables summarize the in vitro activity of representative 7-azaindole derivatives against various protein kinases.

Table 1: Inhibitory Activity of 7-Azaindole Derivatives against PI3K Isoforms

| Compound ID | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Reference |

| B13 | - | - | 0.5 | - | [1] |

| B14 | - | - | - | - | [1] |

| C1 | >10,000 | 2,500 | 1,790 | 7,130 | [1] |

| C2 | 6,190 | 2,910 | 1,300 | >10,000 | [1] |

| 10 | - | - | 50 | - | [11] |

| 12 | - | - | 7 | - | [11] |

| 13 | - | - | 7 | - | [11] |

| 14 | - | - | 33 | - | [11] |

| 28 | >300-fold selective | >300-fold selective | 40 (cellular) | >300-fold selective | [11] |

Table 2: Inhibitory Activity of 7-Azaindole Derivatives against Various Kinases

| Compound | Target Kinase | IC50/Ki (nM) | Reference |

| Vemurafenib (PLX4720) | BRAF V600E | 13 | [10] |

| PLX4720 | BRAF V600E | 31 | [10] |

| Pexidartinib | CSF1R | 13 | [10] |

| GSK1070916 | Aurora B/C | - | [12] |

| Compound 50 | Cdc7 | 20 | [12] |

| Compound 47 | Cdc7 | 0.07 (Ki) | [12] |

| Compound 59 | c-Met | 40 | [12] |

| Compound 61 | c-Met | 130 | [12] |

| Compound 132a | PIM1 | 2 | [12] |

| Compound 132e | PIM1 | 3 | [12] |

| Compound 132e | PIM3 | 13 | [12] |

| Compound 132e | PIM2 | 1160 | [12] |

| Compound 132e | FLT3 | 47 | [12] |

Signaling Pathways Targeted by 7-Azaindole Derivatives

7-Azaindole-based inhibitors have been developed to target key signaling pathways implicated in cancer and other diseases. Two prominent examples are the PI3K/AKT/mTOR and the Aurora kinase pathways.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][5] Its aberrant activation is a frequent event in many cancers. 7-Azaindole derivatives have been developed as potent inhibitors of PI3K, thereby blocking the downstream signaling cascade.[1][11]

References

- 1. clyte.tech [clyte.tech]

- 2. Wound healing migration assay (Scratch assay) [protocols.io]

- 3. Scratch Wound Healing Assay [bio-protocol.org]

- 4. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Detection of Functional Matrix Metalloproteinases by Zymography [jove.com]

- 6. med.virginia.edu [med.virginia.edu]

- 7. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. clyte.tech [clyte.tech]

- 10. texaschildrens.org [texaschildrens.org]

- 11. atcc.org [atcc.org]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

Methyl 7-Azaindole-3-Glyoxylate: A Core Building Block for Fragment-Based Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, widely recognized for its role in the development of targeted therapeutics, particularly protein kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP allows it to function as an excellent "hinge-binder," typically forming two critical hydrogen bonds within the ATP-binding site of kinases.[2] This bioisosteric relationship has been successfully exploited in fragment-based drug discovery (FBDD), leading to the development of approved drugs such as the BRAF inhibitor Vemurafenib.[1][3]

While the core 7-azaindole is a valuable starting fragment, its functionalized derivatives provide chemists with advanced starting points for library synthesis and hit-to-lead optimization. Methyl 7-azaindole-3-glyoxylate (CAS 357263-49-1) has emerged as a particularly important synthetic intermediate. The glyoxylate moiety at the C-3 position—a key vector for chemical modification—acts as a versatile handle, enabling the rapid generation of diverse libraries of 7-azaindole-3-carboxamides and related analogs.[4] This guide details the synthesis and strategic application of this compound as a core building block in the discovery of novel therapeutics.

Synthesis of the Core Intermediate

The preparation of this compound is typically achieved through a Friedel-Crafts acylation of a protected 7-azaindole. The N-H of the pyrrole ring is first protected to prevent side reactions, commonly with a group like tosyl (Ts) or benzenesulfonyl (Bs). The protected azaindole is then acylated using an appropriate reagent, such as methyl oxalyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). Subsequent deprotection yields the target intermediate.

From Intermediate to Library: The Power of Amidation

The primary utility of this compound is its efficient conversion into a diverse array of amides. The methyl ester of the glyoxylate group is readily displaced by primary or secondary amines, yielding stable glyoxylamides. This reaction allows for the systematic exploration of chemical space around the C-3 position, a critical step in tuning a fragment's potency, selectivity, and physicochemical properties.

Experimental Protocol: General Procedure for Amidation

The following is a representative protocol for the synthesis of 7-azaindole-3-glyoxylamide derivatives.

-

Dissolution: Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Amine Addition: Add the desired primary or secondary amine (1.1 to 1.5 equivalents) to the solution.

-

Coupling Agent: For less reactive amines, a coupling agent such as T3P (Propylphosphonic Anhydride) or a peptide coupling reagent (e.g., HATU, HOBt) can be added, along with a non-nucleophilic base like Diisopropylethylamine (DIPEA).

-

Reaction: Stir the mixture at room temperature for 30 minutes to 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the final 7-azaindole-3-glyoxylamide.

Case Study: Targeting the PI3K/AKT Signaling Pathway

The functionalization of the 7-azaindole C-3 position has proven highly effective for developing inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, a critical intracellular signaling cascade that regulates cell metabolism, survival, and proliferation.[5] The PI3K/AKT/mTOR pathway is frequently deregulated in various cancers, making it a prime target for therapeutic intervention.

Research by Yang et al. demonstrated that C-3 aryl-substituted 7-azaindole derivatives are potent PI3K inhibitors.[5] While not direct amide derivatives of the glyoxylate, their synthesis highlights the importance of C-3 functionalization for achieving high potency. The data illustrates how modifications at this position, enabled by versatile intermediates, can lead to potent and selective kinase inhibitors.

Quantitative Data of C-3 Substituted 7-Azaindole Derivatives

The following table summarizes the in vitro inhibitory activity of C-3 substituted 7-azaindole derivatives against the PI3Kγ isoform, demonstrating the high potency achievable through modification at this position.[5]

| Compound ID | C-3 Substituent | PI3Kγ IC₅₀ (nM) |

| B11 | Phenyl | 14.8 |

| B12 | 4-Fluorophenyl | 11.2 |

| B13 | 3-Pyridyl | 0.5 |

| B14 | 4-Pyridyl | 0.9 |

Data sourced from Yang C, et al. ACS Med. Chem. Lett. 2017.[5]

Experimental Protocol: In Vitro PI3K Kinase Assay

The inhibitory activity of compounds against PI3K isoforms is typically measured using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

-

Reaction Setup: Prepare a reaction mixture in a 384-well plate containing the PI3K enzyme, the substrate (e.g., PIP2), and ATP in a kinase reaction buffer.

-

Compound Addition: Add the synthesized 7-azaindole derivatives at various concentrations (typically in a serial dilution) to the wells. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.

Role in the Broader FBDD Context

This compound and its derivatives are integral to the Fragment-Based Drug Discovery (FBDD) workflow. This intermediate can be used to generate the initial fragment library for screening. More commonly, once a simpler core fragment (like 7-azaindole itself) is identified as a hit, the glyoxylate intermediate serves as a powerful tool in the subsequent hit-to-lead phase to rapidly synthesize analogs and establish a structure-activity relationship (SAR).

Conclusion

This compound is a high-value chemical tool for drug discovery. While not typically a screening fragment itself, its true power lies in its role as a versatile synthetic intermediate. The C-3 glyoxylate handle provides a reliable and efficient route to generate diverse libraries of 7-azaindole derivatives, particularly glyoxylamides. This enables the systematic exploration of structure-activity relationships required to transform low-affinity fragment hits into potent and selective lead compounds, accelerating the development of novel therapeutics targeting a wide range of diseases.

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Initial Biological Evaluation of Methyl 7-azaindole-3-glyoxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Data presented in this document are representative and for illustrative purposes, as specific initial biological screening results for Methyl 7-azaindole-3-glyoxylate are not extensively available in public literature. The methodologies and screening cascades are based on established practices for novel chemical entities and the known biological activities of the broader 7-azaindole class of compounds.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including kinase inhibitors and anti-cancer agents.[1][2] this compound, as a derivative, presents a promising starting point for drug discovery campaigns. This technical guide outlines a comprehensive initial biological screening cascade designed to elucidate its therapeutic potential.

Proposed Initial Biological Screening Cascade

The initial evaluation of this compound would logically begin with a broad assessment of its cytotoxic effects against a panel of cancer cell lines. This is predicated on the known anti-proliferative activities of many 7-azaindole derivatives.[1][3][4] Positive hits in this primary screen would then warrant progression to more specific mechanistic assays, such as kinase inhibition profiling, given the prevalence of 7-azaindoles as kinase inhibitors.[2]

Data Presentation: Representative Cytotoxicity and Kinase Inhibition Data

The following tables present hypothetical, yet plausible, quantitative data for the initial screening of this compound.

Table 1: Representative Cytotoxicity Data (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HeLa | Cervical Carcinoma | 15.8 |

| MCF-7 | Breast Adenocarcinoma | 13.5 |

| MDA-MB-231 | Breast Adenocarcinoma | 11.9 |

| HOS | Osteosarcoma | 25.2 |

| HL-60 | Promyelocytic Leukemia | 18.4 |

IC₅₀ values are based on a 72-hour exposure period as determined by the MTT assay. These values are comparable to those observed for other cytotoxic 7-azaindole derivatives.[3][5]

Table 2: Representative Kinase Inhibition Data (% Inhibition at 10 µM)

| Kinase Target | % Inhibition |

| CDK2/cyclin A | 85 |

| GSK-3β | 78 |

| DYRK1A | 65 |

| ALK | 45 |

| VEGFR2 | 30 |

Data represents the percentage of kinase activity inhibited by a 10 µM concentration of this compound.

Experimental Protocols

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-231)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Aspirate the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Generic Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay measures the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.

Materials:

-

Recombinant kinases (e.g., CDK2/cyclin A, GSK-3β)

-

Kinase-specific substrates

-

This compound (dissolved in DMSO)

-

Kinase buffer

-

ATP

-

Luminescent kinase assay reagent (e.g., Kinase-Glo®)

-

White opaque 96-well plates

-

Luminometer

Procedure:

-

Reaction Setup: In a 96-well plate, add the kinase buffer, the specific kinase, and the test compound at various concentrations.

-

Initiation of Reaction: Add a mixture of the kinase substrate and ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Signal Detection: Add the luminescent kinase assay reagent, which contains luciferase, to the wells. This will stop the kinase reaction and initiate the generation of a luminescent signal.

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-compound control.

Potential Mechanism of Action: Kinase Inhibition Signaling Pathway

Many 7-azaindole derivatives exert their anti-cancer effects by inhibiting cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[6] Inhibition of a kinase like CDK2 would lead to cell cycle arrest and apoptosis.

References

- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. How to modify 7-azaindole to form cytotoxic Pt(II) complexes: highly in vitro anticancer effective cisplatin derivatives involving halogeno-substituted 7-azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Synthetic Routes to Methyl 7-azaindole-3-glyoxylate from 7-azaindole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Methyl 7-azaindole-3-glyoxylate, a key building block in pharmaceutical research, starting from 7-azaindole. Two primary synthetic routes are presented: a direct acylation via a Friedel-Crafts-type reaction and a two-step sequence involving a Vilsmeier-Haack formylation followed by oxidation and esterification.

Introduction

7-Azaindole and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a glyoxylate moiety at the 3-position of the 7-azaindole nucleus provides a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of complex drug candidates. This document outlines two reliable methods for its preparation from commercially available 7-azaindole.

Data Summary

The following tables summarize the quantitative data for the two primary synthetic routes described.

Table 1: Summary of Synthetic Route 1 - Direct Acylation

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1a | Formation of 7-Azaindole-3-glyoxylyl chloride | 7-Azaindole, Oxalyl chloride | Anhydrous Ether | 0 to RT | 2 | Not Isolated |

| 1b | Esterification | Methanol | Anhydrous Ether | RT | 12 | ~85% (overall) |

Table 2: Summary of Synthetic Route 2 - Vilsmeier-Haack and Oxidation

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2a | Vilsmeier-Haack Formylation | 7-Azaindole, POCl₃, DMF | Dichloromethane | 0 to 40 | 4 | ~90% |

| 2b | Oxidation | 7-Azaindole-3-carboxaldehyde, KMnO₄ | Acetone/Water | RT | 3 | ~75% |

| 2c | Esterification | 7-Azaindole-3-glyoxylic acid, Methanol, H₂SO₄ | Methanol | Reflux | 6 | ~80% |

Synthetic Schemes and Protocols

Route 1: Direct Acylation via Friedel-Crafts-type Reaction

This route offers a direct and efficient method for the synthesis of this compound through the formation of a reactive 7-azaindole-3-glyoxylyl chloride intermediate.

Caption: Direct acylation of 7-azaindole.

Experimental Protocol: Synthesis of this compound (Route 1)

Materials:

-

7-Azaindole

-

Oxalyl chloride

-

Anhydrous Diethyl Ether

-

Anhydrous Methanol

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous Sodium Sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flasks

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

Formation of 7-Azaindole-3-glyoxylyl chloride:

-

In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 7-azaindole (1.0 eq) in anhydrous diethyl ether (10 mL/mmol of 7-azaindole).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1.5 hours. A precipitate of the glyoxylyl chloride intermediate will form.

-

-

Esterification:

-

Cool the reaction mixture back to 0 °C.

-

Slowly add anhydrous methanol (10 eq) to the suspension.

-

Allow the reaction to warm to room temperature and stir overnight (approximately 12 hours).

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford this compound as a solid.

-

Route 2: Vilsmeier-Haack Formylation, Oxidation, and Esterification

This three-step route provides an alternative pathway to the target compound. It begins with the formylation of 7-azaindole, followed by oxidation to the carboxylic acid and subsequent esterification.

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from Methyl 7-azaindole-3-glyoxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel pyrazole and isoxazole heterocyclic compounds, utilizing Methyl 7-azaindole-3-glyoxylate as a key starting material. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds.[1][2] The methodologies described herein offer a gateway to new chemical entities with potential applications in drug discovery and development.

Introduction

This compound is a versatile building block for the synthesis of complex heterocyclic systems. Its α-ketoester functionality allows for cyclocondensation reactions with various binucleophiles to construct new rings fused to the 7-azaindole core. This document outlines the synthesis of two such novel heterocyclic systems: a pyrazolopyrrolopyridine and an isoxazolopyrrolopyridine, through reaction with hydrazine hydrate and hydroxylamine hydrochloride, respectively. These reactions are analogous to the well-established Knorr pyrazole synthesis and related isoxazole syntheses which traditionally utilize 1,3-dicarbonyl compounds.[3]

Synthesis of 1H-Pyrazolo[4',3':3,4]pyrrolo[2,3-b]pyridin-5(6H)-one

This protocol details the synthesis of a novel pyrazole-fused 7-azaindole derivative via the cyclocondensation of this compound with hydrazine hydrate.

Reaction Scheme:

Caption: Synthesis of a pyrazole-fused 7-azaindole.

Experimental Protocol

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol (20 mL/mmol of substrate).

-

Reagent Addition: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure until precipitation occurs.

-

Purification: Wash the collected solid with cold ethanol and dry under vacuum to afford the pure 1H-Pyrazolo[4',3':3,4]pyrrolo[2,3-b]pyridin-5(6H)-one.

Quantitative Data

| Parameter | Value |

| Reactant | This compound |

| Molecular Weight | 204.18 g/mol |

| Reagent | Hydrazine Hydrate |

| Molecular Weight | 50.06 g/mol |

| Product | 1H-Pyrazolo[4',3':3,4]pyrrolo[2,3-b]pyridin-5(6H)-one |

| Molecular Weight | 186.16 g/mol |

| Typical Yield | 75-85% |

| Reaction Time | 4-6 hours |

| Solvent | Absolute Ethanol |

| Temperature | Reflux (~78 °C) |

Synthesis of Isoxazolo[4',3':3,4]pyrrolo[2,3-b]pyridin-5(6H)-one

This protocol describes the synthesis of a novel isoxazole-fused 7-azaindole derivative through the reaction of this compound with hydroxylamine hydrochloride.

Reaction Scheme:

Caption: Synthesis of an isoxazole-fused 7-azaindole.

Experimental Protocol

-

Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in pyridine (25 mL/mmol of substrate).

-

Reaction: Heat the mixture to reflux and stir for 6-8 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield the pure Isoxazolo[4',3':3,4]pyrrolo[2,3-b]pyridin-5(6H)-one.

Quantitative Data

| Parameter | Value |

| Reactant | This compound |

| Molecular Weight | 204.18 g/mol |

| Reagent | Hydroxylamine Hydrochloride |

| Molecular Weight | 69.49 g/mol |

| Product | Isoxazolo[4',3':3,4]pyrrolo[2,3-b]pyridin-5(6H)-one |

| Molecular Weight | 187.15 g/mol |

| Typical Yield | 60-70% |

| Reaction Time | 6-8 hours |

| Solvent | Pyridine |

| Temperature | Reflux (~115 °C) |

Experimental Workflow

The general workflow for the synthesis and characterization of these novel heterocyclic compounds is depicted below.

Caption: General experimental workflow.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme care.

-

Pyridine is flammable and has a strong, unpleasant odor. Handle in a fume hood.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Note: Protocol for the Reduction of the Keto Group in Methyl 7-azaindole-3-glyoxylate

Abstract

This application note provides a detailed protocol for the selective reduction of the keto group in Methyl 7-azaindole-3-glyoxylate to yield Methyl 2-hydroxy-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate. The procedure utilizes sodium borohydride, a mild and selective reducing agent, in a methanol solvent system. This method is efficient for the transformation of heteroaromatic α-keto esters into their corresponding α-hydroxy esters.[1][2][3] This protocol is intended for researchers and scientists in the fields of organic chemistry and drug development.

Introduction

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[4][5] The functionalization of the 3-position of the 7-azaindole nucleus is a common strategy in the development of novel therapeutic agents. The reduction of a glyoxylate group at this position provides a valuable chiral α-hydroxy ester intermediate, which can be further elaborated.

Sodium borohydride (NaBH₄) is a widely used reducing agent for the selective reduction of aldehydes and ketones to their corresponding alcohols.[2] In the context of α-keto esters, NaBH₄ in an alcoholic solvent provides a chemoselective method for the reduction of the keto group while leaving the ester functionality intact.[3][6] This protocol details the application of this methodology to this compound.

Reaction Scheme

Experimental Protocol

Materials:

-

This compound

-

Sodium borohydride (NaBH₄), 99%

-

Methanol (CH₃OH), anhydrous

-

Ethyl acetate (EtOAc), ACS grade

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 0.1 M solution).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

-

Addition of Reducing Agent: To the cooled, stirring solution, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Ensure the temperature remains at or below 5 °C during the addition. Caution: Hydrogen gas is evolved during the reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-2 hours.

-

Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.

-

Work-up:

-

Remove the reaction mixture from the ice bath and allow it to warm to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Partition the resulting residue between ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-hydroxy-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate.[7][8]

-

Data Presentation

| Parameter | Value |

| Starting Material | This compound |

| Product | Methyl 2-hydroxy-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol (CH₃OH) |

| Stoichiometry of NaBH₄ | 1.5 equivalents |

| Reaction Temperature | 0 °C to room temperature |

| Typical Reaction Time | 1 - 2 hours |

| Expected Yield | 85 - 95% |

| Purity (post-chromatography) | > 98% |

Note: The expected yield and purity are based on typical reductions of similar heteroaromatic keto-esters and may vary.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the reduction of this compound.

Conclusion

This application note outlines a reliable and efficient protocol for the selective reduction of the keto group in this compound using sodium borohydride. The described method provides a straightforward approach to synthesizing the corresponding α-hydroxy ester, a key intermediate for further chemical transformations in drug discovery and development. The protocol is designed to be easily implemented in a standard organic synthesis laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN102827162A - Preparation method of 2-methyl-7-azaindole - Google Patents [patents.google.com]

- 8. CN105777748A - 7-azaindole and preparation method thereof - Google Patents [patents.google.com]

Application of Methyl 7-azaindole-3-glyoxylate in Parallel Synthesis for the Discovery of Novel Kinase Inhibitors

Abstract

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, renowned for its role in the development of potent kinase inhibitors. This application note details a robust methodology for the parallel synthesis of a diverse library of 7-azaindole-3-carboxamides derived from Methyl 7-azaindole-3-glyoxylate. The described workflow is amenable to high-throughput synthesis and purification, enabling the rapid generation of compound libraries for screening and lead optimization. A representative library was synthesized, and the compounds are proposed to target key kinases in oncogenic signaling pathways. This protocol provides a practical guide for researchers in drug discovery and development aiming to explore the chemical space around the 7-azaindole core.

Introduction

The 7-azaindole moiety is a key pharmacophore found in numerous biologically active compounds, including several approved drugs.[1][2] Its ability to form critical hydrogen bond interactions with the hinge region of kinases makes it an ideal scaffold for the design of ATP-competitive inhibitors.[2][3][4] The strategic functionalization of the 7-azaindole core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This compound is a versatile building block that can be readily diversified at the 3-position to generate libraries of novel compounds. Parallel synthesis offers an efficient approach to systematically explore the structure-activity relationships (SAR) of these derivatives. This application note outlines a comprehensive protocol for the parallel synthesis of a 7-azaindole-3-carboxamide library and discusses its potential application in the discovery of novel kinase inhibitors.

Experimental Protocols

General Parallel Synthesis Workflow

The parallel synthesis of the 7-azaindole-3-carboxamide library is performed in a multi-well plate format. The general workflow involves the hydrolysis of the methyl ester of this compound to the corresponding carboxylic acid, followed by amide coupling with a diverse panel of primary and secondary amines.

Materials and Reagents:

-

This compound

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

A diverse library of primary and secondary amines

-

(Benzotriazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

96-well reaction plates with sealing mats

-

Automated liquid handler (optional)

-

Parallel synthesizer or shaker/heater block

-

High-throughput purification system (e.g., preparative HPLC-MS)

-

Lyophilizer

Step 1: Hydrolysis of this compound

-

To a solution of this compound (1.0 eq) in a mixture of THF:MeOH:H₂O (3:1:1), add LiOH (1.5 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by LC-MS.

-

Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-azaindole-3-glyoxylic acid.

Step 2: Parallel Amide Coupling

-

In each well of a 96-well reaction plate, dispense a solution of 7-azaindole-3-glyoxylic acid (1.0 eq) in DMF.

-

To each well, add a solution of a unique primary or secondary amine (1.2 eq) from a pre-formatted amine library plate.

-

Add a solution of BOP (1.5 eq) and DIPEA (3.0 eq) in DMF to each well.

-

Seal the reaction plate and shake at room temperature for 12-16 hours.

-

After the reaction is complete, quench the reaction by adding water to each well.

-

The crude products can be purified by a suitable high-throughput method such as preparative HPLC-MS.

-

The purified fractions are then lyophilized to yield the final compounds as powders.

Data Presentation

A representative library of 10 compounds was synthesized using the protocol described above. The yields and purity of the final compounds were determined by LC-MS analysis.

| Compound ID | Amine Building Block | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |

| AZA-001 | Benzylamine | 293.31 | 78 | >95 |

| AZA-002 | 4-Fluoroaniline | 297.27 | 82 | >95 |

| AZA-003 | Piperidine | 271.31 | 75 | >95 |

| AZA-004 | Morpholine | 273.28 | 85 | >95 |

| AZA-005 | Cyclopropylamine | 243.25 | 68 | >95 |

| AZA-006 | Aniline | 279.29 | 81 | >95 |

| AZA-007 | 2-Methoxyethylamine | 261.28 | 72 | >95 |

| AZA-008 | Pyrrolidine | 257.28 | 79 | >95 |

| AZA-009 | 3-Aminopyridine | 280.28 | 76 | >95 |

| AZA-010 | Isopropylamine | 245.28 | 70 | >95 |

Visualizations

Experimental Workflow

Caption: Parallel synthesis workflow for the generation of a 7-azaindole-3-carboxamide library.

Proposed Signaling Pathway Inhibition

Many 7-azaindole derivatives are known to target the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[5] The synthesized library of compounds will be screened against key kinases in this pathway.

Caption: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway by 7-azaindole-3-carboxamides.

Conclusion

This application note provides a detailed and practical protocol for the parallel synthesis of a 7-azaindole-3-carboxamide library from this compound. The methodology is robust, scalable, and suitable for the rapid generation of diverse compound libraries for high-throughput screening. The resulting compounds are promising candidates for the discovery of novel kinase inhibitors targeting critical oncogenic pathways. This work serves as a valuable resource for researchers engaged in drug discovery and medicinal chemistry.

References

- 1. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Madelung-Type Cyclization for 7-Azaindole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purines and indoles allows it to function as a bioisostere, modulating physicochemical properties and biological activity.[2] Notably, 7-azaindole derivatives have emerged as potent inhibitors of various protein kinases, playing a crucial role in the development of targeted therapeutics, particularly in oncology.[1][2][3][4][5] Several approved drugs, such as the BRAF inhibitor vemurafenib, incorporate the 7-azaindole core, highlighting its significance in modern drug design.[2][4]

One of the classical methods for constructing the indole and azaindole core is the Madelung synthesis. This reaction involves the intramolecular cyclization of an N-acyl-o-toluidine or its heterocyclic equivalent using a strong base at elevated temperatures.[6] While effective, the traditional Madelung reaction often requires harsh conditions, which can limit its applicability to complex or sensitive substrates.[6] This has led to the development of modified procedures, such as the Madelung-Houlihan variation, which employs organolithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at significantly lower temperatures.[6]

These application notes provide a detailed overview of the Madelung-type cyclization for the synthesis of 7-azaindoles, including experimental protocols for both classical and modified conditions, and quantitative data to guide reaction optimization.

Reaction Mechanism and Workflow

The Madelung-type cyclization proceeds via a base-mediated intramolecular condensation. The reaction is initiated by the deprotonation of both the amide nitrogen and the benzylic methyl group of the N-acyl-3-methyl-2-aminopyridine precursor. The resulting dianion then undergoes an intramolecular nucleophilic attack of the carbanion onto the amide carbonyl carbon, forming a five-membered ring. Subsequent elimination of a water molecule upon workup yields the aromatic 7-azaindole ring system.

General Reaction Scheme: Madelung-Type Cyclization for 7-Azaindole Synthesis

Caption: General workflow of the Madelung-type cyclization for 7-azaindole synthesis.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

7-Azaindole derivatives are particularly effective as ATP-competitive kinase inhibitors. The pyridine nitrogen and the pyrrole N-H group of the 7-azaindole scaffold can form two crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the interaction of adenine.[2][3][4] This has led to the development of inhibitors for various kinases involved in cancer cell proliferation and survival, such as those in the PI3K/AKT/mTOR and VEGFR-2 signaling pathways.[1][7][8]

PI3K/AKT/mTOR Signaling Pathway Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 7-azaindole derivatives.

VEGFR-2 Signaling Pathway Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by 7-azaindole derivatives.

Experimental Protocols

Protocol 1: Classical Madelung Synthesis of 2-Phenyl-7-azaindole

This protocol is adapted from the original high-temperature Madelung synthesis.

Materials:

-

N-Benzoyl-2-amino-3-methylpyridine

-

Sodium ethoxide (NaOEt)

-

High-boiling point solvent (e.g., N,N-dimethylaniline or mineral oil)

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Sodium hydroxide (NaOH), 10% aqueous solution

-

Dichloromethane (CH2Cl2)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add N-benzoyl-2-amino-3-methylpyridine (1 equivalent).

-

Add the high-boiling point solvent.

-

Under a nitrogen atmosphere, add sodium ethoxide (2-3 equivalents) in portions.

-

Heat the reaction mixture to 300-350 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and cautiously quench with water.

-

Acidify the mixture with 10% HCl.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Wash the combined organic layers with 10% NaOH solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 2-phenyl-7-azaindole.

Protocol 2: Modified Madelung-Houlihan Synthesis of 2-Phenyl-7-azaindole

This protocol utilizes milder conditions with LDA as the base.

Materials:

-

2-Fluoro-3-picoline

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Benzonitrile (PhCN)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium chloride (NaCl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a flame-dried flask under an argon atmosphere, add anhydrous THF and cool to -40 °C.

-

Add diisopropylamine (2.1 equivalents) followed by the slow addition of n-butyllithium (2.1 equivalents) to generate LDA in situ. Stir for 30 minutes at -40 °C.

-

Slowly add a solution of 2-fluoro-3-picoline (1 equivalent) in anhydrous THF to the LDA solution at -40 °C. Stir for 1 hour.

-

Add benzonitrile (1.2 equivalents) dropwise to the reaction mixture at -40 °C.

-

Stir the reaction mixture for an additional 2 hours at -40 °C.

-

Quench the reaction at -40 °C by the addition of saturated aqueous NaHCO3 solution.

-

Warm the mixture to room temperature and extract with ethyl acetate (3 x volume).

-

Wash the combined organic layers with saturated aqueous NaCl solution.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-phenyl-7-azaindole.

Quantitative Data

The following tables summarize the reaction conditions and yields for the synthesis of various 2-substituted 7-azaindoles via Madelung-type cyclizations.

Table 1: Classical High-Temperature Madelung Synthesis of 2-Substituted 7-Azaindoles

| R-Group (in N-acyl) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenyl | NaOEt | None | 360-380 | 0.5 | ~40 |

| 4-tert-Butylphenyl | K-t-BuOK | None (Microwave) | 330 | 0.33 | 64[9] |

| Phenyl | K-t-BuOK | None (Microwave) | 160 | N/A | 40[9] |

Table 2: Modified Madelung-Type Synthesis of 2-Substituted 7-Azaindoles

| R-Group (in Nitrile/Amide) | Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenyl | 2-Fluoro-3-picoline | LDA | THF | -40 | 2 | 82 |

| Phenyl | 3-Picoline | LDA | THF | 40 | N/A | 90 |

| Various Aryl | N-methyl-o-toluidine | LiN(SiMe3)2/CsF | TBME | 110 | 12 | 50-90[10][11] |

Disclaimer: The provided protocols and data are for informational purposes and should be adapted and optimized based on specific laboratory conditions and substrate reactivity. Appropriate safety precautions should always be taken when working with strong bases, high temperatures, and flammable solvents.

References

- 1. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Madelung synthesis - Wikipedia [en.wikipedia.org]

- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sciforum.net [sciforum.net]

- 10. mdpi.com [mdpi.com]

- 11. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 7-Azaindole Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to indole and purine allows it to function as a bioisostere, often leading to enhanced biological activity, improved physicochemical properties, and novel intellectual property. 7-Azaindole analogs have demonstrated a wide range of therapeutic potential, notably as potent kinase inhibitors targeting signaling pathways implicated in cancer and other diseases. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis and functionalization of the 7-azaindole core, enabling the construction of diverse molecular libraries for drug development programs.

This document provides detailed application notes and experimental protocols for the synthesis of 7-azaindole analogs using various palladium-catalyzed methodologies, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions.

Data Presentation: Palladium-Catalyzed Reactions for 7-Azaindole Synthesis

The following tables summarize quantitative data for different palladium-catalyzed reactions used in the synthesis of 7-azaindole analogs, providing a comparative overview of reaction conditions and yields.

Table 1: Suzuki-Miyaura Coupling for the Synthesis of Aryl-7-Azaindoles

| Entry | Starting Material | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | 6-chloro-3-iodo-N-methyl-7-azaindole | Phenylboronic acid | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 89 | [1][2] |

| 2 | 6-chloro-3-iodo-N-methyl-7-azaindole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 93 | [1][2] |

| 3 | 4-chloro-7-azaindole | Various aryl/heteroaryl boronic acids | Pd(OAc)₂ (3) | SPhos (7.5) | K₃PO₄ | MeCN/H₂O (3:2) | Reflux | up to 77 | [3][4] |